molecular formula C23H20N2OS B2861165 4-{[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]methyl}phenyl methyl ether CAS No. 339277-40-6

4-{[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]methyl}phenyl methyl ether

Cat. No.: B2861165
CAS No.: 339277-40-6
M. Wt: 372.49
InChI Key: CRHJIJZVKNHSHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]methyl}phenyl methyl ether: is a complex organic compound featuring an imidazole ring substituted with phenyl groups and a sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]methyl}phenyl methyl ether typically involves multiple steps, starting with the preparation of the imidazole core. One common approach is the reaction of 4,5-diphenyl-1H-imidazole-2-thiol with 4-(chloromethyl)phenol in the presence of a base such as triethylamine. The reaction is usually carried out in an aprotic solvent like dichloromethane at room temperature.

Industrial Production Methods

On an industrial scale, the synthesis may involve optimizing reaction conditions to increase yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction parameters and improved safety profiles.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The sulfanyl group can be oxidized to a sulfoxide or sulfone.

  • Reduction: : The imidazole ring can be reduced under certain conditions.

  • Substitution: : The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Using oxidizing agents like hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).

  • Reduction: : Using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: : Using electrophiles like bromine or acyl chlorides in the presence of a Lewis acid catalyst.

Major Products Formed

  • Oxidation: : Formation of 4-{[(4,5-diphenyl-1H-imidazol-2-yl)sulfinyl]methyl}phenyl methyl ether or 4-{[(4,5-diphenyl-1H-imidazol-2-yl)sulfonyl]methyl}phenyl methyl ether .

  • Reduction: : Formation of 4-{[(4,5-diphenyl-1H-imidazol-2-yl)methyl]phenyl methyl ether .

  • Substitution: : Formation of various substituted phenyl derivatives.

Scientific Research Applications

This compound has several applications in scientific research:

  • Chemistry: : Used as a building block in organic synthesis and as a ligand in coordination chemistry.

  • Biology: : Studied for its potential biological activity, including antimicrobial and anticancer properties.

  • Medicine: : Investigated for its therapeutic potential in treating various diseases.

  • Industry: : Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

4-{[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]methyl}phenyl methyl ether: is unique due to its specific structural features. Similar compounds include:

  • 4-(4,5-diphenyl-1H-imidazol-2-yl)phenol

  • 4-(4,5-diphenyl-1H-imidazol-2-yl)benzoyl chloride

  • 2,5-Disubstituted 1,4-bis(4,5-diphenyl-1H-imidazol-2-yl)benzene derivatives

These compounds share the imidazole core but differ in their substituents and functional groups, leading to different chemical and biological properties.

Properties

IUPAC Name

2-[(4-methoxyphenyl)methylsulfanyl]-4,5-diphenyl-1H-imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2OS/c1-26-20-14-12-17(13-15-20)16-27-23-24-21(18-8-4-2-5-9-18)22(25-23)19-10-6-3-7-11-19/h2-15H,16H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRHJIJZVKNHSHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CSC2=NC(=C(N2)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.